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Compound of Interest

Compound Name: dCeMM?2

Cat. No.: B15620477

A deep dive into the kinase selectivity profile of the molecular glue degrader dCeMM2 reveals a
focused activity on the CDK12/13 complex, distinguishing it from other kinase inhibitors that
also impact cyclin K degradation. This guide provides a comparative analysis of dCeMM2
against the covalent inhibitor THZ531 and the dual-function inhibitor/degrader CR8, offering
researchers a clear perspective on their respective performance based on available
experimental data.

dCeMM2 is a molecular glue degrader that induces the ubiquitination and subsequent
proteasomal degradation of cyclin K.[1][2][3][4] This mechanism is mediated by promoting an
interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2][3][4]
Given the critical role of the CDK12/13-cyclin K complex in transcriptional regulation,
understanding the precise kinase selectivity of molecules like dCeMM2 is paramount for their
development as targeted therapeutics.

Comparative Kinase Selectivity Profile

To objectively assess the selectivity of dCeMM2, this guide compares its activity with two other
well-characterized compounds that affect the CDK12/13-cyclin K axis: THZ531, a covalent
inhibitor of CDK12 and CDK13, and CR8, a pan-CDK inhibitor that also functions as a
molecular glue degrader for cyclin K.[5][6][7][8][9]

While a comprehensive, publicly available kinome-wide scan for dCeMM2 is not available,
published data indicates a remarkable selectivity for CDK12/13 over CDK7.[2][4] For a direct
and quantitative comparison, KINOMEscan data for THZ531 and CR8 is presented below,
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which measures the percentage of kinase remaining bound to an immobilized ligand in the
presence of the test compound (a lower percentage indicates stronger binding).
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dCeMM2 (% THZ531 (% of CR8 (% of
Kinase Family = Target Kinase Inhibition or Control @ Control @
IC50) 1uM)[4] 1uM)[3]
Primary Target
CMGC CDK12 (High Selectivity) <10 <1
[2][4]
Primary Target
CDK13 (High Selectivity) 2.8 1.2
(2]
Data not
CDK1 ) 89 1.1
available
Data not
CDK2 95 0.4
available
Data not
CDK3 ) 96 1.3
available
Data not
CDK5 ) 93 0.5
available
Weakly
CDK7 active/inactive[2] 85 1.4
[4]
Data not
CDK9 ) 94 0.6
available
Data not
GSK3A ) 5.7 1.5
available
Data not
GSK3B ) 11 1.7
available
Data not
JNK1 ) 0.95 86
available
Data not
JNK2 ] 0.55 96
available
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Data not

JNK3 ) 1 94
available
Data not
Other RSK2 ] 5 88
available
Data not
DYRK1B ) 6.1 1.5
available
Data not
STK16 ) 6.2 10
available
Data not
DYRK2 ] 7.4 1.9
available

Note: For dCeMM2, specific quantitative data from a broad kinase panel is not publicly
available. The table reflects its known high selectivity for CDK12/13 and weak activity against
CDK?7 as reported in the literature.[2][4]

Signaling Pathway and Experimental Workflow

To provide a clearer context for the function of dCeMM2 and the methods used to characterize
it, the following diagrams illustrate the relevant signaling pathway and a typical experimental
workflow for assessing kinase selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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